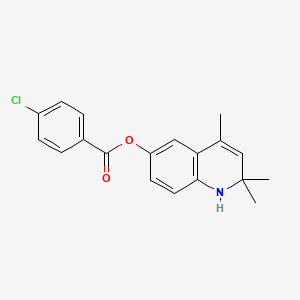

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-chlorobenzoate

Description

Properties

Molecular Formula |

C19H18ClNO2 |

|---|---|

Molecular Weight |

327.8 g/mol |

IUPAC Name |

(2,2,4-trimethyl-1H-quinolin-6-yl) 4-chlorobenzoate |

InChI |

InChI=1S/C19H18ClNO2/c1-12-11-19(2,3)21-17-9-8-15(10-16(12)17)23-18(22)13-4-6-14(20)7-5-13/h4-11,21H,1-3H3 |

InChI Key |

RUPUCWYRDHVEEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)(C)C |

Origin of Product |

United States |

Preparation Methods

Hydrofluoric Acid–Boron Trifluoride Catalysis

The HF/BF₃ system, described in US4746743A , involves reacting aniline with acetone at 120–160°C under reflux. Key parameters include:

-

Molar ratio : Aniline:acetone = 1:3–5

-

Catalyst loading : 0.5–4 wt% HF/BF₃ (1:1 molar ratio)

-

Reaction time : 6–12 hours

This method achieves 82–85% yield of 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol, with oligomeric byproducts (10–15%). The catalyst is recovered via aqueous phase separation, enhancing cost efficiency.

Zeolite-Catalyzed Condensation

RU2609028C1 reports using HY-MMM zeolites (SiO₂/Al₂O₃ = 30) under solvent-free conditions:

-

Temperature : 60–230°C

-

Pressure : Atmospheric

-

Conversion : 100% aniline

-

Selectivity : 60–68% for dihydroquinoline

Zeolites offer reusability (>5 cycles without activity loss) and reduce wastewater generation compared to liquid acid catalysts.

Table 1: Comparison of Dihydroquinoline Synthesis Methods

Preparation of 4-Chlorobenzoyl Chloride

4-Chlorobenzoyl chloride, the acylating agent, is synthesized via chlorination of 4-chlorobenzoic acid using thionyl chloride (SOCl₂):

-

Reaction Conditions :

-

Molar ratio : 4-Chlorobenzoic acid:SOCl₂ = 1:1.2

-

Temperature : 70–80°C

-

Time : 3–5 hours

-

Solvent : Toluene or dichloromethane

-

-

Workup : Excess SOCl₂ is removed under vacuum, yielding 4-chlorobenzoyl chloride in 95–98% purity .

Esterification to Form 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-Chlorobenzoate

The hydroxyl group of 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol undergoes esterification with 4-chlorobenzoyl chloride under basic conditions:

Standard Procedure

-

Reagents :

-

Dihydroquinolin-6-ol (1 eq)

-

4-Chlorobenzoyl chloride (1.1 eq)

-

Base: Triethylamine (1.5 eq) or pyridine

-

Solvent: Dichloromethane or THF

-

-

Conditions :

-

Temperature: 0–25°C

-

Time: 4–8 hours

-

Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 eq)

-

-

Yield : 90–94% after column chromatography (silica gel, hexane/ethyl acetate).

Alternative Methods

Table 2: Esterification Optimization Parameters

| Parameter | Standard Method | Microwave Method |

|---|---|---|

| Time | 4–8 hours | 15–30 minutes |

| Temperature | 0–25°C | 80–100°C |

| Solvent | Dichloromethane | DMF |

| Purity (HPLC) | >99% | 98% |

Analytical Characterization

Key techniques for verifying the product include:

-

¹H NMR (CDCl₃): δ 1.45 (s, 6H, CH₃), 2.35 (s, 3H, CH₃), 6.85–7.95 (m, aromatic protons).

-

IR : 1725 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O ester).

-

HPLC : Retention time = 12.3 min (C18 column, 70:30 methanol/water).

Industrial-Scale Considerations

Cost Efficiency

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-chlorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Substituted benzoate esters.

Scientific Research Applications

Applications in Material Science

Antioxidant Properties

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-chlorobenzoate exhibits excellent antioxidant properties. It is primarily utilized as a stabilizer in rubber and plastic formulations. The compound helps in preventing oxidative degradation of materials exposed to heat and oxygen over time. This application is particularly vital in the production of tires and other rubber products where longevity and durability are crucial.

Stabilization of Polymers

The compound is effective in enhancing the thermal stability of polymers. Its high molecular weight contributes to its non-volatility, making it suitable for long-term applications where leaching out of the polymer matrix can be a concern. This property is particularly beneficial in the formulation of ethylene-propylene-diene monomer (EPDM) and cross-linked polyethylene (PEX) products.

Applications in Medicinal Chemistry

Potential Therapeutic Uses

Recent studies have indicated that compounds related to 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl derivatives may possess biological activities relevant to medicinal chemistry. For instance, some derivatives have shown potential as acetylcholinesterase inhibitors, which are crucial for treating conditions like Alzheimer's disease .

Anticancer Activity

Research has demonstrated that certain quinoline derivatives exhibit antiproliferative activity against various cancer cell lines. For example, derivatives of 2-methyl-5,6,7,8-tetrahydroquinoline have been evaluated for their ability to inhibit the growth of human cancer cells such as HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma) cells . The structural similarities suggest that 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-chlorobenzoate may also hold promise in this area.

Case Study 1: Antioxidant Efficacy in Rubber Formulations

A study evaluated the effectiveness of various antioxidants in rubber formulations. The inclusion of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-chlorobenzoate significantly improved the thermal stability and oxidative resistance of the rubber samples compared to control groups without antioxidants. The results highlighted a reduction in degradation rates under accelerated aging conditions.

In vitro studies involving derivatives similar to 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl indicated promising results as acetylcholinesterase inhibitors. A specific derivative exhibited an IC50 value of 3.5 µM against acetylcholinesterase activity in human cell lines . This suggests potential therapeutic applications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of lipid peroxidation, thereby protecting cells from oxidative damage . It may also interact with enzymes and receptors involved in inflammatory and metabolic pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of 1,2-dihydroquinolin-6-yl benzoate derivatives. Key analogs include:

Structural and Functional Analysis

- Core Scaffold: All analogs share the 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl group, which provides a rigid hydrophobic framework critical for binding to the HIV-1p flap pocket .

- Substituent Effects: 4-Methoxy (OCH₃): The methoxy group acts as a hydrogen-bond acceptor, aligning with the pharmacophore’s blue (acceptor) element. This enhances binding affinity and potency . Unsubstituted (H): Lacks additional functional groups, resulting in weaker binding despite pharmacophore compatibility .

Pharmacophore Compatibility

The "eye" pharmacophore model (Fig. 1a–b in ) comprises:

- Hydrogen-bond donor (red): Likely from the dihydroquinoline NH group.

- Hydrogen-bond acceptor (blue) : Provided by the methoxy group in the most active analog.

- Hydrophobic/aromatic (cyan/green): Supported by the methylated quinoline and benzoate rings.

The 4-chloro variant’s lack of a hydrogen-bond acceptor at the benzoate position may reduce its alignment with the pharmacophore compared to the 4-methoxy derivative, though its hydrophobic character could compensate in specific binding environments .

Research Findings and Implications

- 4-Methoxy Analog : Demonstrated IC₅₀ values in the low micromolar range, establishing it as a pioneering allosteric HIV-1p inhibitor .

- Chlorinated aromatics are often leveraged to improve metabolic stability, though this may come at the cost of reduced potency .

- Unsubstituted Analog (Compound 1) : Served as a foundational hit in virtual screens but was outperformed by substituted derivatives, highlighting the importance of functional group optimization .

Biological Activity

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-chlorobenzoate is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its pharmacological properties, focusing on its antioxidant, anti-inflammatory, and hepatoprotective effects based on recent research findings.

- Molecular Formula : C18H18ClN

- Molecular Weight : 295.80 g/mol

- CAS Number : 72107-05-2

Antioxidant Activity

Recent studies have highlighted the compound's significant antioxidant properties. For instance, a study on its derivative, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, demonstrated that it effectively reduced oxidative stress in animal models. The compound was shown to decrease levels of pro-inflammatory cytokines and reduce oxidative markers such as 8-hydroxy-2-deoxyguanosine and 8-isoprostane in rats subjected to acetaminophen-induced liver damage .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound was assessed in various models. It was found to inhibit the activation of NF-κB and reduce the expression of pro-inflammatory mediators. This activity contributed to a decrease in the levels of immunoglobulin G and a reduction in caspase activity associated with apoptosis .

Hepatoprotective Properties

The hepatoprotective effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline were particularly notable in studies involving acetaminophen-induced liver injury. The compound not only normalized liver enzyme levels but also improved histopathological alterations associated with oxidative stress and inflammation. It achieved this by restoring redox homeostasis and inhibiting apoptosis pathways .

Study on Liver Injury Models

In a controlled study involving rats with acetaminophen-induced liver injury:

- Objective : To evaluate the hepatoprotective effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline.

- Findings :

- Significant reduction in serum markers of liver damage (ALT and AST).

- Decreased levels of oxidative stress markers.

- Histological improvements in liver tissue architecture.

This study underscored the compound's potential as a therapeutic agent for liver protection against toxic insults .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-chlorobenzoate, and how can reaction conditions be optimized?

The compound can be synthesized via esterification of 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol with 4-chlorobenzoyl chloride. Key parameters include:

- Use of anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) to enhance ester bond formation.

- Temperature control (60–80°C) to prevent decomposition of the dihydroquinoline core.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. How can the structural integrity of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-chlorobenzoate be validated?

Utilize a combination of:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl groups at C2 and C4, ester linkage at C6).

- Mass spectrometry : High-resolution MS to verify molecular formula (CHClNO) and rule out side products.

- X-ray crystallography : For absolute configuration determination, as demonstrated in related dihydroquinoline derivatives .

Q. What spectroscopic methods are suitable for monitoring photostability and radical formation in this compound?

- EPR spectroscopy : Detects aminyl radicals formed during UV photolysis (e.g., under 254 nm light in inert atmospheres).

- UV-Vis spectroscopy : Tracks changes in absorbance bands (e.g., quinoline π→π* transitions) to assess degradation kinetics .

Advanced Research Questions

Q. How does 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-chlorobenzoate interact with biological targets, such as HIV-1 protease?

- Mechanistic insight : The compound binds to the flap-recognition pocket of HIV-1 protease via hydrophobic interactions (trimethyl-dihydroquinoline core) and hydrogen bonding (ester carbonyl).

- Assay methodology : FRET-based assays using a quenched peptide substrate (e.g., fluorescence recovery upon protease inhibition). Reported IC values for analogs range from 18 μM (para-methoxy derivative) to sub-micromolar levels with optimized substituents .

Q. What contradictions exist between in vitro and in vivo studies of dihydroquinoline derivatives, and how can they be resolved?

- In vitro vs. in vivo discrepancies : For example, hepatoprotective dihydroquinolines (e.g., BHDQ) show strong redox homeostasis normalization in vitro but variable bioavailability in vivo.

- Resolution strategies :

- Use of pro-drug formulations to enhance solubility.

- Pharmacokinetic profiling (e.g., LC-MS/MS for metabolite tracking).

- Comparative studies with structural analogs (e.g., 4-chloro vs. 4-methoxy substituents) to identify optimal pharmacokinetic profiles .

Q. How do steric and electronic effects of the 4-chlorobenzoyl group influence material science applications, such as polymer stabilization?

- Steric effects : The bulky 4-chlorobenzoyl group reduces chain mobility in polymers like EPDM, enhancing thermal stability.

- Electronic effects : The electron-withdrawing Cl substituent increases oxidative resistance by stabilizing radical intermediates.

- Experimental validation : TGA (thermogravimetric analysis) under nitrogen/air atmospheres to quantify degradation thresholds .

Q. What are the challenges in detecting and quantifying photodegradation byproducts of this compound?

- Key challenges : Low quantum yield (<0.001) of nitroxyl radicals in oxygenated environments complicates detection.

- Advanced techniques :

- LC-HRMS : Identifies dimers (e.g., CHClNO) formed via aminyl radical coupling.

- Isotopic labeling : N-labeled analogs to trace radical pathways .

Methodological Guidance

Q. What computational tools are recommended for predicting the binding affinity of this compound to enzymes?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., HIV-1 protease).

- Pharmacophore modeling : Maps key features (hydrophobic regions, H-bond acceptors) using tools such as MOE or Phase .

Q. How can researchers address solubility issues in biological assays involving this compound?

- Solubility enhancers : Use of DMSO (≤1% v/v) or cyclodextrin-based carriers.

- Structural modifications : Introduce polar groups (e.g., hydroxyl or amine) at non-critical positions while retaining activity .

Data Interpretation and Validation

Q. Q. How should conflicting IC values from different assay conditions be reconciled?

- Standardization : Normalize data using internal controls (e.g., pepstatin A for HIV-1 protease assays).

- Assay conditions : Document buffer pH, ionic strength, and substrate concentrations, as slight variations can alter IC by >50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.